molecular formula C6H4ClIN4 B2928944 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2177263-90-8

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2928944
CAS No.: 2177263-90-8
M. Wt: 294.48
InChI Key: SOWBUZGUVMBXGK-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the molecular formula C6H3ClIN3. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of chlorine and iodine atoms at the 2 and 5 positions, respectively, on the pyrrolopyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Dimethylformamide (DMF): Common solvent for the synthesis.

    Sodium thiosulfate: Used to quench iodination reactions.

Major Products Formed: The primary product of interest is 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine itself. Further derivatization can lead to various substituted pyrrolopyrimidines with potential biological activities.

Scientific Research Applications

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the amino group at the 4 position.

    6-chloro-7-iodo-7-deazapurine: Another derivative with chlorine and iodine substitutions but different ring structure.

Uniqueness: 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the amino group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c7-6-11-4(9)3-2(8)1-10-5(3)12-6/h1H,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWBUZGUVMBXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=C(N=C2N1)Cl)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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